molecular formula C10H14ClNO2S B6168956 6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride CAS No. 2763755-00-4

6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride

Cat. No. B6168956
CAS RN: 2763755-00-4
M. Wt: 247.7
InChI Key:
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Description

6-(Aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride (AMBT-HCl) is a small molecule inhibitor of the enzyme dihydrofolate reductase (DHFR). It is a promising drug candidate for the treatment of various diseases, including cancer, bacterial infections, and diabetes. AMBT-HCl has been studied extensively in the laboratory and is being developed for clinical use.

Scientific Research Applications

6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride has been studied extensively in the laboratory and is being developed for clinical use. It has been shown to be a potent inhibitor of DHFR, with IC50 values in the low nanomolar range. In addition, it has been shown to have anti-tumor activity in vitro and in vivo. It has also been studied for its potential to treat bacterial infections, diabetes, and other diseases.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride is based on its ability to inhibit DHFR. DHFR is an enzyme responsible for the conversion of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleic acids. By inhibiting DHFR, this compound prevents the synthesis of nucleic acids, resulting in cell death.
Biochemical and Physiological Effects
This compound has been shown to have anti-tumor activity in vitro and in vivo. In addition, it has been shown to have anti-bacterial, anti-diabetic, and anti-inflammatory effects. It has also been shown to reduce the levels of certain hormones, such as cortisol and prolactin. Furthermore, it has been shown to reduce the levels of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride for laboratory experiments is its ability to inhibit DHFR. This makes it well-suited for studying the effects of DHFR inhibition on cell growth and metabolism. However, there are some limitations to its use in the laboratory. For example, it is not soluble in water, making it difficult to use in aqueous solutions. In addition, it has a relatively short half-life, which may limit its use in long-term experiments.

Future Directions

There are several potential future directions for 6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride. One potential direction is the development of more potent and selective inhibitors of DHFR. Another potential direction is the development of formulations that can be used for oral administration. Additionally, this compound could be used to develop combination therapies for the treatment of various diseases. Finally, further research could be done to explore the potential of this compound as an antibiotic, anti-inflammatory, or anti-diabetic agent.

Synthesis Methods

6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride is synthesized from the reaction of 6-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione (AMBT) with hydrochloric acid. The reaction is performed in a two-step process. First, AMBT is dissolved in methanol and the hydrochloric acid is added. The mixture is stirred until the reaction is complete. The second step involves the addition of sodium hydroxide to precipitate the product, which is then collected and dried.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride involves the reaction of 2-chloro-3,4-dihydro-1lambda6-benzothiopyran-1,1-dione with ethylenediamine followed by hydrochloric acid treatment.", "Starting Materials": [ "2-chloro-3,4-dihydro-1lambda6-benzothiopyran-1,1-dione", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloro-3,4-dihydro-1lambda6-benzothiopyran-1,1-dione is dissolved in a suitable solvent and ethylenediamine is added to the solution.", "Step 2: The reaction mixture is heated under reflux for several hours.", "Step 3: The resulting product is isolated by filtration and washed with a suitable solvent.", "Step 4: The product is treated with hydrochloric acid to form the hydrochloride salt of 6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione." ] }

CAS RN

2763755-00-4

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.7

Purity

95

Origin of Product

United States

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